molecular formula C12H18N2O3S B14835632 6-Tert-butyl-5-cyclopropoxypyridine-2-sulfonamide

6-Tert-butyl-5-cyclopropoxypyridine-2-sulfonamide

Cat. No.: B14835632
M. Wt: 270.35 g/mol
InChI Key: OFNZXNCQQUECPE-UHFFFAOYSA-N
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Description

6-Tert-butyl-5-cyclopropoxypyridine-2-sulfonamide is an organic compound characterized by its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Tert-butyl-5-cyclopropoxypyridine-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable pyridine derivative followed by the introduction of the sulfonamide group under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Tert-butyl-5-cyclopropoxypyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperatures and pressures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

6-tert-butyl-5-cyclopropyloxypyridine-2-sulfonamide

InChI

InChI=1S/C12H18N2O3S/c1-12(2,3)11-9(17-8-4-5-8)6-7-10(14-11)18(13,15)16/h6-8H,4-5H2,1-3H3,(H2,13,15,16)

InChI Key

OFNZXNCQQUECPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=N1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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